1-Benzylpiperidin-4-one oxime

Description

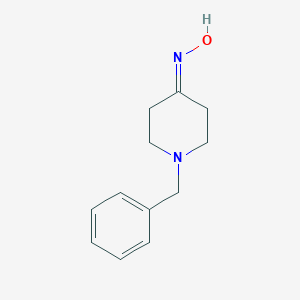

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMRHNNRKUWOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241679 | |

| Record name | 1-Benzyl-4-piperidone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-69-9 | |

| Record name | 1-(Phenylmethyl)-4-piperidinone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-piperidone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-piperidone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-piperidone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzyl-4-piperidone oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU9Z7MT83T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzylpiperidin-4-one Oxime: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 1-Benzylpiperidin-4-one oxime. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical Identity and Properties

This compound is a heterocyclic compound belonging to the piperidine class. Its structure features a piperidine ring with a benzyl group attached to the nitrogen atom and an oxime functional group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂O | [1][2] |

| Molecular Weight | 204.27 g/mol | [1] |

| CAS Number | 949-69-9 | [1][2] |

| Appearance | White to slightly off-white crystalline solid | [3] |

| Melting Point | Not explicitly available in the searched literature. A derivative, 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime, has a melting point of 340.5 - 342.0 K (67.35 - 68.85 °C). | [4] |

| Boiling Point | Data not available for the oxime. The precursor, 1-Benzyl-4-piperidone, has a boiling point of 134 °C at 7 mmHg. | [5] |

| Solubility | Generally insoluble in water. Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). | [3] |

| LogP | 1.90 | [2] |

Structural Information

The structure of this compound has been elucidated through various spectroscopic methods and X-ray crystallography of its derivatives.

Chemical Structure

Caption: 2D structure of this compound.

Conformational Analysis

X-ray diffraction studies on derivatives of this compound, such as 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime, have confirmed that the piperidone ring adopts a chair conformation .[4] This is the most stable conformation for six-membered rings, minimizing steric strain.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | Spectral data available, though specific shifts for the parent compound are not fully detailed in the provided search results. For a derivative, 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime, characteristic signals include aromatic protons (δ 7.17-7.56 ppm), benzylic protons (δ 3.58 ppm), and piperidine ring protons (δ 2.39-2.73 ppm). | [4] |

| ¹³C NMR | Aromatic carbons typically appear in the range of 128-131 ppm. The C=N carbon of the oxime is observed around 155.3 ppm. | [6][7] |

| IR Spectroscopy | Characteristic peaks include N-O stretching (around 939 cm⁻¹) and C=N stretching. | [6] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 204. The top peak is often observed at m/z = 91, corresponding to the benzyl fragment. | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-Benzyl-4-piperidone with hydroxylamine hydrochloride.[6]

Materials:

-

1-Benzyl-4-piperidone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Methanol

Procedure:

-

Dissolve 1-Benzyl-4-piperidone (0.01 mol) in boiling methanol (45 ml).

-

Add a small amount of sodium acetate to the solution.

-

In a separate flask, dissolve hydroxylamine hydrochloride (0.01 mol) in methanol.

-

Add the hydroxylamine hydrochloride solution to the boiling solution of 1-Benzyl-4-piperidone with stirring.

-

Reflux the reaction mixture for 4 hours on a water bath.

-

After cooling, the solid product (this compound) precipitates.

-

Filter the solid and recrystallize from methanol to obtain the purified product.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Derivatives of this compound have demonstrated a range of biological activities, suggesting their potential as scaffolds for drug development.

Cytotoxic and Antimitotic Activity

Several studies have reported the cytotoxic effects of N-benzylpiperidin-4-one oximes against various cancer cell lines, including human cervical cancer (HeLa) cells.[1][8] The IC₅₀ value for one derivative, 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime, was found to be 13.88 μM against HeLa cells.[8] The antimitotic activity has also been investigated, showing that these compounds can inhibit cell division.[6][9]

Mechanism of Action

While the precise signaling pathways are not fully elucidated for the parent compound, studies on related piperidone derivatives suggest potential mechanisms of action:

-

Induction of Apoptosis: Some piperidone-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. This may involve the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[10]

-

Inhibition of Angiogenesis: Certain derivatives have been suggested to inhibit the intracellular pro-angiogenic transcription factor (HIF), which could disrupt the formation of new blood vessels that tumors need to grow.[10]

Caption: Postulated mechanisms of anticancer activity for piperidin-4-one derivatives.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined structure and accessible synthesis. The demonstrated cytotoxic and antimitotic activities of its derivatives make it a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate the mechanisms of action and to optimize the structure for enhanced potency and selectivity.

References

- 1. 1-Benzyl-4-piperidone oxime | C12H16N2O | CID 70365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-piperidone oxime | SIELC Technologies [sielc.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Benzylpiperidin-4-one Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Benzylpiperidin-4-one oxime, a versatile heterocyclic compound with applications in organic synthesis and potential pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further research and application.

Core Physicochemical Properties

This compound is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and an oxime functional group at the 4-position. Its chemical structure plays a significant role in its physical and chemical behavior.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | N-(1-benzylpiperidin-4-ylidene)hydroxylamine | [1] |

| CAS Number | 949-69-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆N₂O | [1][3] |

| Molecular Weight | 204.27 g/mol | [1][3] |

| Appearance | Not explicitly stated, precursor is a yellow liquid or white to off-white solid. | [4] |

Physical and Chemical Constants

| Property | Value | Source(s) |

| Melting Point | Not available. A derivative, 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime, has a melting point of 340.5 - 342.0 K. | [5] |

| Boiling Point | 338.5°C at 760 mmHg (Predicted) | [6] |

| pKa | Not available. The precursor, 1-Benzyl-4-piperidone, has a predicted pKa of 7.07 ± 0.20. | [7][8] |

| Solubility | No specific data for the oxime. The precursor, 1-Benzyl-4-piperidone, is soluble in organic solvents like ethanol, methanol, and DMSO, and aromatic hydrocarbons like toluene and xylene, but generally insoluble in water. | [4] |

| LogP | 1.90 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Source(s) |

| ¹H NMR | Aromatic protons, benzyl protons, and piperidine ring protons are observed. | [5][9] |

| ¹³C NMR | Aromatic carbons (128.67, 129.32, 131.25 ppm), C=N (158.3 ppm for a derivative), and piperidine ring carbons are characteristic. | [5][9] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| ~3400 | O-H stretch (oxime) | [9] |

| ~1650 | C=N stretch (oxime) | [9] |

| 1412, 1342, 1227 | C-H bend/skeletal vibrations | [9] |

| 939, 761, 703 | N-O stretch | [9] |

Mass Spectrometry (MS)

| m/z | Assignment | Source(s) |

| 204 | Molecular ion (M⁺) | [1] |

| 91 | Tropylium ion ([C₇H₇]⁺), characteristic of a benzyl group. | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental data.

Synthesis of this compound

Reaction: 1-Benzyl-4-piperidone reacts with hydroxylamine hydrochloride in the presence of a base to form this compound.

Materials:

-

1-Benzyl-4-piperidone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or other suitable solvent

-

Distilled water

Procedure:

-

Dissolve 1-Benzyl-4-piperidone in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water.

-

Add the hydroxylamine solution to the solution of 1-Benzyl-4-piperidone while stirring.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film Method: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Biological Activity and Potential Signaling Pathways

This compound and its derivatives have been investigated for their biological activities, including antimitotic and antimicrobial effects.[5][9]

Antimitotic Activity

Studies have shown that this compound exhibits antimitotic activity, suggesting its potential as an anticancer agent.[9] The proposed mechanism involves the disruption of microtubule dynamics, which is crucial for cell division.

Caption: Proposed mechanism of antimitotic activity.

Antimicrobial Activity

Oxime derivatives are known to possess antimicrobial properties.[10][11][12] The mechanism of action can vary but often involves the inhibition of essential microbial enzymes. For instance, some oximes act as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an enzyme critical for fatty acid synthesis in bacteria.[10]

Caption: General mechanism of antimicrobial action for oxime derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

References

- 1. 1-Benzyl-4-piperidone oxime | C12H16N2O | CID 70365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-piperidone oxime | SIELC Technologies [sielc.com]

- 3. calpaclab.com [calpaclab.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]

- 12. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzylpiperidin-4-one Oxime (CAS 949-69-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 1-Benzylpiperidin-4-one oxime (CAS 949-69-9). The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical and Physical Properties

This compound is a derivative of piperidine and possesses a molecular structure that makes it a valuable intermediate in organic synthesis.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 949-69-9 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O | [2] |

| Molecular Weight | 204.27 g/mol | [2] |

| IUPAC Name | N-(1-benzylpiperidin-4-ylidene)hydroxylamine | |

| Synonyms | 1-Benzyl-4-piperidone oxime, N-Benzyl-4-piperidone oxime | [2] |

| Boiling Point | 338.5°C at 760 mmHg | |

| Flash Point | 158.5°C | |

| Density | 1.12 g/cm³ | |

| Appearance | White to off-white crystalline powder |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process, starting with the synthesis of its precursor, 1-Benzylpiperidin-4-one, followed by oximation.

Experimental Protocols

Step 1: Synthesis of 1-Benzylpiperidin-4-one

This procedure is adapted from established methods for the synthesis of piperidone derivatives.[3][4][5]

-

Materials: Benzylamine, methyl acrylate, methanol, toluene, sodium methoxide, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

In a round-bottom flask, dissolve benzylamine in methanol.

-

Slowly add methyl acrylate to the solution at room temperature. The molar ratio of benzylamine to methyl acrylate should be approximately 1:2.2.

-

Stir the mixture for 12-16 hours to facilitate the Michael addition reaction.

-

Remove the methanol under reduced pressure to yield the diester intermediate.

-

In a separate flask, prepare a solution of sodium methoxide in toluene.

-

Add the diester intermediate dropwise to the sodium methoxide solution at elevated temperature (typically reflux) to initiate Dieckmann condensation.

-

After the reaction is complete (monitored by TLC), cool the mixture and neutralize with hydrochloric acid.

-

The resulting product is then subjected to hydrolysis and decarboxylation by heating with concentrated hydrochloric acid.

-

The reaction mixture is basified with sodium hydroxide and extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 1-Benzylpiperidin-4-one, which can be further purified by distillation or chromatography.

-

Step 2: Synthesis of this compound

This oximation procedure is a standard method for converting ketones to oximes.[6]

-

Materials: 1-Benzylpiperidin-4-one, hydroxylamine hydrochloride, a base (e.g., sodium hydroxide or pyridine), ethanol.

-

Procedure:

-

Dissolve 1-Benzylpiperidin-4-one in ethanol in a round-bottom flask.

-

Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a base (e.g., sodium hydroxide).

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude this compound can be recrystallized from a suitable solvent like ethanol to obtain a pure product.

-

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound typically shows characteristic peaks for the O-H stretch of the oxime group (around 3200-3400 cm⁻¹), the C=N stretch (around 1640-1690 cm⁻¹), and aromatic C-H stretches.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic protons (a singlet around 3.5 ppm), and the protons of the piperidine ring.[7]

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, the piperidine ring carbons, and the carbon of the C=NOH group (typically in the range of 150-160 ppm).[7]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.27).

Biological Activity

This compound and its derivatives have been investigated for their potential biological activities, particularly in the area of cancer research.

Antimitotic Activity

A study has demonstrated the antimitotic activity of this compound using the Allium cepa (onion) root tip assay.[7][8] This assay is a well-established method for evaluating the cytostatic and cytotoxic effects of chemical compounds.

Experimental Protocol: Allium cepa Antimitotic Assay [7]

-

Materials: Allium cepa bulbs, this compound solutions of varying concentrations, distilled water, Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1), 1N HCl, acetocarmine stain, microscope slides, coverslips, light microscope.

-

Procedure:

-

Allium cepa bulbs are grown in distilled water until roots of 2-3 cm are produced.

-

The bulbs are then transferred to solutions of this compound at different concentrations for a specified treatment period (e.g., 24, 48, 72, and 96 hours). A control group is maintained in distilled water.

-

After treatment, the root tips are excised and fixed in Carnoy's fixative for 24 hours.

-

The fixed root tips are hydrolyzed with 1N HCl at 60°C for 10-15 minutes.

-

The hydrolyzed root tips are then stained with acetocarmine.

-

The stained root tips are squashed on a microscope slide in a drop of 45% acetic acid and covered with a coverslip.

-

The slides are observed under a light microscope to count the number of cells in different stages of mitosis (prophase, metaphase, anaphase, and telophase) and the total number of cells.

-

The Mitotic Index (MI) is calculated using the following formula: MI = (Total number of dividing cells / Total number of cells observed) x 100

-

The study found that this compound exhibited significant antimitotic activity, suggesting its potential as an anticancer agent.[7]

Cytotoxicity against Cancer Cell Lines

While direct studies on the cytotoxicity of this compound on human cancer cell lines are limited in the provided search results, research on its derivatives has shown promising results. A series of novel N-benzylpiperidin-4-one oximes demonstrated significant cytotoxic activity against human cervical cancer (HeLa) cells.[9] One of the most potent compounds, 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime, exhibited an IC₅₀ value of 13.88 μM.[9] This suggests that the N-benzylpiperidin-4-one oxime scaffold is a promising pharmacophore for the development of new anticancer drugs. The observed cytotoxicity is often associated with the induction of apoptosis.[10]

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Antimitotic Assay Workflow

Caption: Workflow of the Allium cepa antimitotic assay.

Postulated Mechanism of Action

Caption: Postulated mechanism of anticancer activity.

Safety and Handling

This compound is classified as an irritant.[2]

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetically accessible compound with demonstrated biological activity. Its antimitotic properties and the cytotoxic potential of its derivatives against cancer cell lines highlight its importance as a scaffold for the development of novel therapeutic agents. This guide provides foundational information to aid researchers in further exploring the chemical and biological properties of this compound and its potential applications in drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Benzyl-4-piperidone oxime | C12H16N2O | CID 70365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Study on the Synthesis of 1-Benzyl-4-piperidone | Semantic Scholar [semanticscholar.org]

- 4. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectral Analysis of 1-Benzylpiperidin-4-one Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 1-Benzylpiperidin-4-one oxime, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside the experimental protocols for these analyses.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data

Note: Complete experimental ¹H NMR data with assigned chemical shifts and coupling constants for this compound was not available in the cited literature. The data for the closely related derivative, 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime, is provided for reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (for 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime) |

| 7.56 | dd | 1H | Ar-H |

| 7.43–7.27 | m | 7H | Ar-H |

| 7.17 | td | 1H | Ar-H |

| 5.16 | s | 2H | O-CH₂-Ar |

| 3.58 | s | 2H | N-CH₂-Ph |

| 2.73 | t | 2H | N=C-CH₂ |

| 2.59 | t | 2H | N-CH₂ |

| 2.56 | t | 2H | N-CH₂ |

| 2.39 | t | 2H | N=C-CH₂ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| 158.3 | C=N | [1] |

| 138.52 | C (Aromatic) | [2] |

| 131.25 | CH (Aromatic) | [2] |

| 129.32 | CH (Aromatic) | [2] |

| 128.67 | CH (Aromatic) | [2] |

| 63.10 | N-CH₂ (Benzyl) | [2] |

| 53.21 | C2/C6 (Piperidine) | [2] |

| 34.21 | C3/C5 (Piperidine) | [2] |

Note: Data is a compilation from available sources.[1][2]

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3245 | O-H stretch (oxime) | [2] |

| 3035 | C-H stretch (aromatic) | [2] |

| 2928 | C-H stretch (aliphatic) | [2] |

| 1654 | C=N stretch (oxime) | [2] |

| 1412, 1342, 1227 | C-H bend | [2] |

| 939 | N-O stretch | [2] |

| 761, 703 | C-H out-of-plane bend (aromatic) | [2] |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation | Reference |

| 204 | [M]⁺ (Molecular ion) | [3] |

| 113 | Fragment | [3] |

| 91 | [C₇H₇]⁺ (Tropylium ion) - Base Peak | [3] |

Experimental Protocols

Synthesis of this compound

A solution of 1-benzylpiperidin-4-one (0.01 mol) in methanol (45 ml) is brought to a boil. A small amount of sodium acetate and hydroxylamine hydrochloride (0.01 mol) are added to the boiling solution with stirring. The reaction mixture is then refluxed for 4 hours on a water bath. After cooling, the solid product is filtered and recrystallized from methanol to yield the corresponding oxime.[2]

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a BRUKER AMX 300 MHz spectrometer. For ¹H NMR, approximately 10 mg of the compound is dissolved in 0.5 ml of CDCl₃. For ¹³C NMR, about 50 mg of the compound is dissolved in the same volume of CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.[2]

Infrared (IR) Spectroscopy

IR spectra are recorded on an AVATAR-330 FT-IR spectrophotometer (Thermo Nicolet).[2] The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Visualizations

Logical Workflow for Spectral Analysis

References

Unraveling the Multifaceted Mechanism of Action of 1-Benzylpiperidin-4-one Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidin-4-one oxime emerges as a versatile scaffold in medicinal chemistry, demonstrating a spectrum of biological activities. This technical guide synthesizes the current understanding of its mechanism of action, drawing from studies on the parent compound and its derivatives. The primary biological activities identified include antimitotic/cytotoxic effects, inhibition of acetylcholinesterase (AChE), modulation of the serotonin transporter (SERT), and potential inhibition of steroid-5α-reductase. This document provides an in-depth overview of these activities, supported by quantitative data where available, detailed experimental protocols for key assays, and visual representations of associated pathways and workflows to facilitate further research and drug development endeavors.

Introduction

1-Benzylpiperidin-4-one and its derivatives have garnered significant attention in the scientific community due to their diverse pharmacological properties. The introduction of an oxime functional group to the 1-benzylpiperidin-4-one core creates a molecule with the potential to interact with multiple biological targets. This guide focuses on elucidating the molecular mechanisms that underpin the observed biological effects of this compound, providing a foundational resource for researchers in pharmacology and drug discovery.

Biological Activities and Mechanisms of Action

The biological activities of this compound and its derivatives are multifaceted, with evidence pointing towards several key mechanisms.

Antimitotic and Cytotoxic Activity

Studies have demonstrated that N-benzyl piperidin-4-one oxime exhibits antimitotic and cytotoxic properties, suggesting its potential as an anticancer agent.[1][2] The primary mechanism appears to be the disruption of mitosis, the process of cell division.

Mechanism of Action: While the precise molecular target for the antimitotic activity of this compound has not been definitively identified in the reviewed literature, the observed effects in cellular assays suggest interference with the mitotic spindle or other crucial components of the cell division machinery. This leads to a decrease in the mitotic index, which is the ratio of dividing cells to the total number of cells.[1][2]

Experimental Evidence: The antimitotic activity has been primarily evaluated using the Allium cepa (onion) root tip assay. This model system allows for the observation of chromosomal aberrations and the calculation of the mitotic index.[1][2] Additionally, cytotoxicity has been assessed in human cancer cell lines, such as HeLa cells, typically using cell viability assays like the MTT assay.

Quantitative Data:

| Compound | Assay | Cell Line/Organism | Endpoint | Result | Reference |

| N-Benzyl piperidin-4-one oxime | Allium cepa root tip assay | Allium cepa | Mitotic Index | Concentration-dependent decrease | [1][2] |

| N-Benzyl piperidin-4-one oxime | Cytotoxicity Assay | HeLa | Cell Viability | Potent cytotoxic effects observed | (Implied from general cytotoxicity of the class) |

Acetylcholinesterase (AChE) Inhibition

Derivatives of 1-benzylpiperidine are known to be potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is the basis for the therapeutic effects of drugs like Donepezil in Alzheimer's disease. While direct kinetic studies on this compound are not extensively available, the structural similarity to known AChE inhibitors suggests a comparable mechanism.

Mechanism of Action: The proposed mechanism involves the binding of the 1-benzylpiperidine moiety to the active site of AChE. The benzyl group is thought to interact with the peripheral anionic site (PAS) of the enzyme, while the piperidine nitrogen may interact with the catalytic anionic site (CAS). The oxime group could potentially form hydrogen bonds with amino acid residues in the active site gorge, contributing to the inhibitory activity. The nature of this inhibition by related compounds is often of a mixed type.

Experimental Evidence: The standard method for evaluating AChE inhibition is the Ellman's assay, a colorimetric method that measures the activity of the enzyme.

Serotonin Transporter (SERT) Inhibition

The 1-benzylpiperidine scaffold is also a key feature in molecules that inhibit the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT is a primary mechanism of action for many antidepressant drugs.

Mechanism of Action: It is hypothesized that this compound acts as a competitive inhibitor at the serotonin binding site on SERT. The benzyl and piperidine moieties likely play a crucial role in binding to the transporter protein, thereby blocking the reuptake of serotonin and increasing its extracellular concentration.

Experimental Evidence: SERT inhibition is typically quantified through radioligand binding assays or functional uptake assays using cells expressing the transporter.

Potential Steroid-5α-Reductase Inhibition

The piperidone oxime chemical class has been associated with the inhibition of steroid-5α-reductase, an enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[3] Overactivity of this enzyme is implicated in conditions like benign prostatic hyperplasia and androgenic alopecia.

Mechanism of Action: The mechanism of inhibition is likely competitive, with the oxime derivative binding to the active site of the 5α-reductase enzyme, preventing the binding of testosterone.

Experimental Evidence: The inhibitory activity against steroid-5α-reductase is determined using enzymatic assays with microsomal preparations from tissues expressing the enzyme, such as the prostate or liver.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Allium cepa Root Tip Assay for Antimitotic Activity

This assay is a simple and effective method for evaluating the antimitotic potential of a compound.

Procedure:

-

Bulb Germination: Healthy onion bulbs (Allium cepa) are grown in distilled water until roots reach a length of 2-3 cm.

-

Treatment: The bulbs are then transferred to solutions of this compound at various concentrations for a defined period (e.g., 24-48 hours). A negative control (distilled water) and a positive control (e.g., colchicine) are included.

-

Root Tip Fixation: After treatment, the root tips are excised and fixed in a suitable fixative (e.g., Carnoy's fixative) for 24 hours.

-

Hydrolysis and Staining: The fixed root tips are hydrolyzed with 1N HCl and then stained with a chromosome-staining dye such as acetocarmine or orcein.

-

Microscopic Examination: The stained root tips are squashed on a slide and examined under a microscope to observe the different stages of mitosis and any chromosomal aberrations.

-

Mitotic Index Calculation: The mitotic index (MI) is calculated as the number of dividing cells divided by the total number of cells observed, multiplied by 100.

Workflow Diagram:

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Procedure:

-

Cell Seeding: HeLa cells (or another suitable cancer cell line) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Logical Relationship Diagram:

Ellman's Assay for Acetylcholinesterase Inhibition

This spectrophotometric assay is the most common method for measuring AChE activity.

Procedure:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Assay Setup: In a 96-well plate, add the buffer, AChE enzyme solution, and various concentrations of this compound.

-

Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The reaction is initiated by adding ATCI and DTNB to the wells.

-

Kinetic Measurement: The absorbance is measured kinetically at 412 nm to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each concentration of the inhibitor is determined. The IC50 value is then calculated.

Signaling Pathway Diagram:

Conclusion and Future Directions

This compound is a promising chemical entity with a diverse pharmacological profile. The current body of research indicates its potential as an antimitotic, an acetylcholinesterase inhibitor, a serotonin transporter modulator, and a steroid-5α-reductase inhibitor. However, to fully elucidate its therapeutic potential, further in-depth studies are required.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular target(s) responsible for the antimitotic activity.

-

Quantitative Analysis: Determining the IC50 and Ki values of this compound for AChE, SERT, and 5α-reductase isozymes through rigorous in vitro assays.

-

Mechanism of Inhibition: Characterizing the precise nature of enzyme and transporter inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models for the identified therapeutic areas.

This technical guide provides a comprehensive overview of the current knowledge and a roadmap for future investigations into the mechanism of action of this compound, aiming to accelerate its journey from a promising scaffold to a potential therapeutic agent.

References

In Vitro Antimitotic Potential of the 1-Benzylpiperidin-4-one Oxime Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current state of research into the in vitro antimitotic activity of compounds based on the 1-Benzylpiperidin-4-one oxime core structure. While direct in vitro data on the unsubstituted parent compound, this compound, is limited in currently available scientific literature, a series of its derivatives have demonstrated notable cytotoxic effects against human cancer cell lines. This document summarizes the available quantitative data, provides detailed experimental protocols for key assays to further investigate these compounds, and presents visual workflows and diagrams to illustrate experimental and mechanistic concepts.

Introduction

The search for novel antimitotic agents remains a cornerstone of anticancer drug discovery. These agents typically function by disrupting the dynamics of microtubules, essential components of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications, including oncology. The oxime functional group has also been identified as an important pharmacophore in compounds that inhibit tubulin polymerization. The combination of these features in the this compound scaffold suggests a promising starting point for the development of new anticancer therapeutics.

Recent studies have focused on synthesizing and evaluating a range of substituted N-benzylpiperidin-4-one oximes, revealing their potential as cytotoxic agents. This guide will focus on the in vitro evidence from these derivatives to build a case for the therapeutic potential of this chemical class.

Quantitative Data: Cytotoxicity of this compound Derivatives

A key study synthesized a series of fifteen diversified N-benzylpiperidin-4-one oximes and evaluated their in vitro cytotoxicity against the human cervical carcinoma (HeLa) cell line.[1] The results, presented as IC50 values (the concentration required to inhibit cell growth by 50%), indicate that specific substitutions on the piperidine and phenyl rings are critical for potent activity. Five of the synthesized compounds exhibited IC50 values below 17 µM.[1]

The most potent compound identified in this series was 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime (Compound 3c) , which demonstrated an IC50 of 13.88 µM.[1] This highlights the potential of this chemical scaffold. The cytotoxicity data for the most active compounds from this study are summarized in the table below.

| Compound ID | R | R1 | R2 | R3 | IC50 (µM) against HeLa Cells |

| 3a | H | 4-isopropylphenyl | H | 4-isopropylphenyl | 16.24 |

| 3b | H | 4-methoxyphenyl | H | 4-methoxyphenyl | 16.81 |

| 3c | CH3 | 4-isopropylphenyl | H | 4-isopropylphenyl | 13.88 |

| 3d | H | 4-fluorophenyl | H | 4-fluorophenyl | 15.27 |

| 3m | H | 4-chlorophenyl | H | 2,4-dichlorophenyl | 14.75 |

Data extracted from "Design, synthesis and cytotoxicity of novel N-benzylpiperidin-4-one oximes on human cervical cancer cells".[1]

Experimental Protocols

To facilitate further research into this promising class of compounds, this section provides detailed protocols for essential in vitro assays used to characterize antimitotic agents.

In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is a reliable method for determining cytotoxicity based on the measurement of total cellular protein content.[2][3][4][5]

Materials:

-

Adherent cancer cell line (e.g., HeLa)

-

Complete culture medium

-

Test compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.057% or 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for background control (medium only).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include untreated cells as a negative control. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently aspirate the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[2]

-

Washing: Carefully remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove excess TCA.[2] Air dry the plates completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[2][5]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove any unbound dye.[2]

-

Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.[3]

-

Absorbance Measurement: Read the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.[2][4]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[3]

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8][9] An accumulation of cells in the G2/M phase is indicative of an antimitotic effect.

Materials:

-

Treated and untreated cell populations

-

Phosphate-buffered saline (PBS)

-

70% ethanol, cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

-

RNase A solution (e.g., 100 µg/mL in PBS)

-

Flow cytometry tubes

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells from both treated and control cultures. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

-

Fixation: Resuspend the cell pellet by gentle vortexing while adding 1 mL of ice-cold 70% ethanol dropwise. This step is crucial for proper fixation and to minimize cell clumping.[7]

-

Storage: Incubate the cells in ethanol for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks if needed.[7]

-

Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet with 1 mL of PBS.

-

RNA Digestion: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure only DNA is stained.[6]

-

DNA Staining: Add 500 µL of 50 µg/mL PI solution to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 single-cell events. Use appropriate software to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[6][9]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. An increase in turbidity (light scattering) at 340 nm is proportional to the amount of microtubule polymer formed.[10][11][12]

Materials:

-

Purified tubulin protein (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Glycerol

-

Test compound, positive control (e.g., Paclitaxel for enhancement), and negative control (e.g., Nocodazole for inhibition)

-

Temperature-controlled spectrophotometer with a 96-well plate reader set to 37°C

Procedure:

-

Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[11] Keep this reaction mix on ice until use.

-

Compound Preparation: Prepare 10x working stocks of the test compound and controls in room temperature General Tubulin Buffer.

-

Assay Setup: Pre-warm a 96-well plate to 37°C.

-

Reaction Initiation: On ice, add 10 µL of the 10x compound/control solutions to the appropriate wells. To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well. Mix gently.

-

Data Acquisition: Immediately place the plate into the pre-warmed (37°C) spectrophotometer.[11] Measure the absorbance at 340 nm every minute for 60-90 minutes.[10][11]

-

Data Analysis: Plot the absorbance (OD340) versus time for each condition. The resulting polymerization curve typically shows a nucleation phase, a growth phase, and a steady-state plateau.[11] Compare the curves of treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization by analyzing parameters such as the maximum rate of polymerization (Vmax) and the final polymer mass.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological concepts relevant to the study of antimitotic agents.

Caption: Experimental workflow for cytotoxicity screening using the SRB assay.

Caption: Hypothesized antimitotic mechanism leading to G2/M phase arrest.

Caption: Principle of tubulin polymerization and its inhibition.

Conclusion and Future Directions

The available data, derived from a series of substituted derivatives, strongly suggest that the this compound scaffold possesses significant cytotoxic potential against cancer cells. The most potent analogs exhibit IC50 values in the low micromolar range, warranting further investigation. However, it is critical to note the absence of published in vitro cytotoxicity or mechanistic data for the unsubstituted parent compound.

Future research should prioritize:

-

Synthesis and Evaluation of the Parent Compound: Determining the baseline in vitro activity of this compound against a panel of human cancer cell lines is essential.

-

Expanded Cytotoxicity Screening: Testing the most potent derivatives identified to date against a broader range of cancer cell lines to establish their spectrum of activity.

-

Mechanistic Studies: Utilizing the protocols outlined in this guide, such as cell cycle analysis and tubulin polymerization assays, to confirm an antimitotic mechanism of action and identify whether these compounds directly target tubulin.

This technical guide provides the foundational data and methodologies for researchers to build upon existing work and fully elucidate the therapeutic potential of the this compound chemical class as novel antimitotic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. benchchem.com [benchchem.com]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. interchim.fr [interchim.fr]

- 12. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anticancer Potential of 1-Benzylpiperidin-4-one Oxime: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current state of research into the potential anticancer properties of 1-Benzylpiperidin-4-one oxime. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available data on its synthesis, biological activity, and plausible mechanisms of action, while also highlighting areas for future investigation. Although direct evidence for the anticancer effects of the core compound in human cancer cell lines is limited, studies on its derivatives and related structures suggest a promising avenue for oncological research.

Compound Synthesis and Characterization

The synthesis of this compound is a well-established process, typically achieved through a condensation reaction between 1-Benzyl-4-piperidone and hydroxylamine.

Synthesis of the Precursor: 1-Benzyl-4-piperidone

The immediate precursor, 1-Benzyl-4-piperidone, can be synthesized from benzylamine and methyl acrylate through a sequence of 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation reactions[1]. A typical laboratory-scale procedure involves reacting N,N-bis(β-propionate methyl ester) benzylamine with sodium metal in refluxing anhydrous toluene[1].

Oximation of 1-Benzyl-4-piperidone

The conversion of the piperidone to the corresponding oxime is a straightforward and high-yielding reaction.

Experimental Protocol: Synthesis of this compound [2]

-

Suspend potassium carbonate (K₂CO₃, 2 equivalents) and hydroxylamine hydrochloride (NH₂OH·HCl, 2 equivalents) in ethanol (EtOH).

-

Add 1-Benzyl-4-piperidone (1 equivalent) to the suspension.

-

Heat the reaction mixture to reflux and maintain stirring for 3 hours.

-

After the reaction is complete, cool the mixture and filter off the solid inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

The final product can be further purified by recrystallization or column chromatography.

The synthesis pathway is depicted in the workflow below.

Caption: Synthesis workflow for this compound.

Biological Activity and Anticancer Potential

Direct quantitative data on the cytotoxicity of this compound against human cancer cell lines is not extensively available in current literature. However, related studies provide compelling indirect evidence of its potential.

Antimitotic Activity

A study investigating the biological effects of this compound demonstrated its antimitotic properties in the Allium cepa (onion) root tip model[3][4]. This assay is a well-established primary screen for identifying compounds that can inhibit cell division. The study reported that the compound exhibited "excellent anti-mitotic activity," with effects comparable to the standard chemotherapeutic agent methotrexate[3][4]. This suggests that this compound may interfere with microtubule dynamics or other critical components of the mitotic spindle.

Cytotoxicity of N-Benzylpiperidin-4-one Oxime Derivatives

Significant insights into the potential of this scaffold come from studies on its derivatives. A series of fifteen diversified N-benzylpiperidin-4-one oximes were synthesized and evaluated for their in vitro cytotoxicity against human cervical carcinoma (HeLa) cells.[5] Several of these derivatives displayed potent activity.

| Compound ID | Modifications | Cancer Cell Line | IC₅₀ (µM) |

| 3c | 2,6-bis(4-isopropylphenyl)-3-methyl | HeLa | 13.88[5] |

| Series | Variously substituted | HeLa | Five compounds showed IC₅₀ < 17 µM[5] |

| Table 1: In Vitro Cytotoxicity of N-Benzylpiperidin-4-one Oxime Derivatives. |

The potent activity of these derivatives, particularly compound 3c with an IC₅₀ value of 13.88 µM, strongly indicates that the N-benzylpiperidin-4-one oxime core is a viable pharmacophore for the development of novel anticancer agents.[5]

Hypothetical Mechanism of Action and Proposed Signaling Pathways

While the precise molecular targets of this compound are unknown, the broader family of piperidine-containing compounds and related alkaloids like piperine have been shown to induce cancer cell death through multiple pathways.[6] These established mechanisms provide a logical starting point for investigating the core compound.

A plausible hypothesis is that this compound induces apoptosis and cell cycle arrest through the modulation of key signaling pathways, potentially initiated by an increase in intracellular Reactive Oxygen Species (ROS). Drawing parallels from studies on piperine, a proposed signaling cascade could involve:

-

Induction of Oxidative Stress: The compound may increase ROS levels within cancer cells, leading to cellular damage.

-

Mitochondrial Pathway Activation: Elevated ROS can trigger the intrinsic apoptotic pathway through the B-cell lymphoma 2 (Bcl-2) family of proteins. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to a loss of mitochondrial membrane potential.[7]

-

Caspase Cascade Activation: Mitochondrial dysfunction leads to the release of cytochrome c, which activates a cascade of executioner caspases, primarily Caspase-9 and Caspase-3, culminating in programmed cell death.[4][7]

-

Cell Cycle Arrest: The compound may also induce cell cycle arrest, preventing cancer cell proliferation. This is often mediated by tumor suppressor proteins like p53.[7] Studies on related compounds have shown arrest at the G2/M phase.[7]

-

Modulation of Survival Pathways: Piperidine derivatives have been shown to inhibit pro-survival signaling pathways such as PI3K/Akt and MAPK, further contributing to their anticancer effects.[8]

This hypothetical mechanism is visualized in the following diagram.

Caption: Hypothetical signaling pathway for this compound.

Recommended Future Experimental Protocols

To validate the anticancer potential of this compound, a systematic series of in vitro experiments is required.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

-

Objective: To determine the dose-dependent cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293, HUVEC).

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.

-

Add MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals and measure the absorbance using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value for each cell line.

-

Apoptosis Quantification (Annexin V/Propidium Iodide Staining)

-

Objective: To determine if the compound induces apoptosis.

-

Methodology:

-

Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cell population (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of the compound on cell cycle progression.

-

Methodology:

-

Treat cells with the compound at relevant concentrations for 24 hours.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Wash the fixed cells and treat with RNase A.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content and cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

-

The logical flow for these validation experiments is outlined below.

Caption: Proposed experimental workflow for anticancer evaluation.

Conclusion

This compound represents an intriguing molecular scaffold for anticancer drug discovery. While direct evidence of its efficacy in human cancer models is currently sparse, preliminary antimitotic data and the potent cytotoxicity of its close analogs provide a strong rationale for its further investigation. The synthetic accessibility of the compound, coupled with a clear, hypothesis-driven path for mechanistic studies, makes it a compelling candidate for academic and industrial research programs focused on developing novel oncology therapeutics. The experimental workflows and hypothetical pathways outlined in this guide offer a foundational roadmap for researchers to unlock the full potential of this promising compound.

References

- 1. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 135634-18-3 | (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. myskinrecipes.com [myskinrecipes.com]

- 8. myskinrecipes.com [myskinrecipes.com]

The Antimicrobial Landscape of 1-Benzylpiperidin-4-one Oxime and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens constitutes a pressing global health crisis, necessitating the exploration and development of novel antimicrobial agents. Within this context, heterocyclic compounds, particularly those possessing a piperidin-4-one scaffold, have garnered significant attention due to their diverse pharmacological activities. This technical guide provides an in-depth analysis of the antimicrobial spectrum of 1-benzylpiperidin-4-one oxime and its derivatives. It consolidates available data on their efficacy against a range of bacterial and fungal strains, details the experimental methodologies for their synthesis and evaluation, and explores potential mechanisms of action. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new anti-infective therapies.

Introduction

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules. The introduction of an oxime functionality at the C-4 position, and further derivatization, has been shown to modulate the biological properties of these compounds, often leading to enhanced antimicrobial activity. The 1-benzyl group is a common substituent in this class of compounds, contributing to their lipophilicity and potentially influencing their interaction with microbial targets. This guide focuses specifically on the antimicrobial properties of this compound and its related derivatives, such as oxime ethers and esters.

Antimicrobial Spectrum and Potency

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal species. The potency of these compounds is significantly influenced by the nature of the substituents on the piperidine ring and the oxime functional group.

Antibacterial Activity

Studies have shown that certain derivatives exhibit notable activity against clinically relevant bacteria. For instance, some N-benzyl piperidin-4-one derivatives have shown very potent activity against Escherichia coli.[1] Other substituted piperidin-4-one oxime ethers have demonstrated good antibacterial properties against Bacillus subtilis.[2] Specifically, 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime exhibited a minimum inhibitory concentration (MIC) against B. subtilis that was close to that of the reference drug, streptomycin.[2]

Antifungal Activity

The antifungal potential of this class of compounds is also significant. N-benzyl piperidin-4-one derivatives have been reported to be highly active against the fungus Aspergillus niger.[1] Furthermore, specific piperidin-4-one oxime ethers have shown potent activity against Aspergillus flavus and Candida species.[2] For example, 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime was found to be more active than the reference drug amphotericin B against a strain of Candida.[2]

Quantitative Antimicrobial Data

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for various derivatives of piperidin-4-one oxime. It is important to note that data for the specific parent compound, this compound, is not extensively reported in isolation; the focus of many studies has been on its substituted derivatives.

Table 1: Antibacterial Activity of Piperidin-4-one Oxime Derivatives (MIC in µg/mL)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime | Bacillus subtilis | Not specified, but close to reference | Streptomycin | Not specified |

| Vanillin derived piperidin-4-one oxime ester (5b) | Escherichia coli | Potent activity reported | Streptomycin | - |

| Vanillin derived piperidin-4-one oxime ester (5b) | Staphylococcus aureus | Potent activity reported | Streptomycin | - |

Note: Specific MIC values from some studies were not available in the abstracts. "Potent activity" indicates that the compounds were highlighted as significant in the source.

Table 2: Antifungal Activity of Piperidin-4-one Oxime Derivatives (MIC in µg/mL)

| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime | Aspergillus flavus | Similar to reference | Amphotericin B | Not specified |

| 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime | Candida-51 | More active than reference | Amphotericin B | Not specified |

| Vanillin derived piperidin-4-one oxime ester (5d) | Aspergillus flavus | Potent activity reported | Fluconazole | - |

| Vanillin derived piperidin-4-one oxime ester (5d) | Candida albicans | Potent activity reported | Fluconazole | - |

Experimental Protocols

The synthesis and antimicrobial evaluation of this compound derivatives involve standardized chemical and microbiological procedures.

General Synthesis of this compound Derivatives

A common synthetic route involves a multi-step process starting with a Mannich reaction to form the piperidin-4-one core, followed by oximation and subsequent derivatization.

Step 1: Synthesis of N-substituted 2,6-diarylpiperidin-4-ones. This is often achieved via a Mannich reaction involving an appropriate ketone, an aldehyde (such as benzaldehyde), and an amine (like benzylamine) or ammonium acetate.

Step 2: Oximation. The synthesized piperidin-4-one is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding piperidin-4-one oxime.

Step 3: Derivatization (e.g., Ether or Ester formation). The oxime can be further reacted with various alkyl or acyl halides in the presence of a base to produce oxime ethers or esters. For example, the synthesis of 1-benzylpiperidin-4-one O-(2-bromobenzyl)oxime involves refluxing this compound with 2-bromobenzyl bromide in the presence of sodium hydroxide.[3]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using standard methods such as the broth microdilution method or the agar disc-diffusion method.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.

-

Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28-35°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action

The precise molecular mechanisms by which this compound and its derivatives exert their antimicrobial effects are not yet fully elucidated. However, research on other oxime-containing compounds suggests a potential mode of action. One plausible target is the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian fatty acid synthesis pathway, making it an attractive target for selective antibiotics.

Specifically, some oxime derivatives have been identified as potential inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).[4] FabH is a condensing enzyme that catalyzes the initial step of fatty acid biosynthesis. Inhibition of this enzyme would disrupt the production of essential fatty acids, leading to the cessation of bacterial growth.

Visualizations

Experimental and Logical Workflows

Caption: General workflow for the synthesis and antimicrobial screening of this compound derivatives.

Caption: Proposed mechanism of action involving the inhibition of the bacterial fatty acid synthesis pathway.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a notable antimicrobial spectrum. The available data indicates their potential for development as novel antibacterial and antifungal agents. However, further research is warranted to fully elucidate their structure-activity relationships, optimize their potency and safety profiles, and definitively establish their mechanism of action. Future studies should focus on the systematic synthesis and screening of a wider range of derivatives to identify lead candidates with superior antimicrobial properties. Moreover, in-depth mechanistic studies are crucial to validate the proposed molecular targets and to explore other potential pathways affected by these compounds. Such efforts will be instrumental in advancing this chemical class towards potential clinical applications in the fight against infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

The Versatility of 1-Benzylpiperidin-4-one Oxime: A Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidin-4-one scaffold, and particularly its oxime derivatives, has emerged as a privileged pharmacophore in medicinal chemistry. Its inherent structural features, including a basic nitrogen atom, a lipophilic benzyl group, and a modifiable oxime functionality, provide a versatile platform for the design of potent and selective ligands for a variety of biological targets. This technical guide delves into the synthesis, biological activities, and therapeutic potential of 1-benzylpiperidin-4-one oxime and its analogues, offering a comprehensive resource for researchers in drug discovery and development.

Synthesis of 1-Benzylpiperidin-4-one and its Oxime Derivatives

The synthesis of the core scaffold, 1-benzyl-4-piperidone, is a critical first step. Several methods have been reported, with a common and efficient approach being the Dieckmann condensation.[1]

A one-pot synthesis method offers high yield and purity, making it suitable for larger-scale production. This process involves the reaction of benzylamine with an acrylate, followed by cyclization.[2]

The oximation of 1-benzyl-4-piperidone is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. A detailed experimental protocol for the synthesis of a derivative, 1-benzylpiperidin-4-one O-(2-bromobenzyl)oxime, is provided below.[3]

Experimental Protocol: Synthesis of 1-benzylpiperidin-4-one O-(2-bromobenzyl)oxime[3]

Materials:

-

This compound (1 mmol, 204 mg)

-

Sodium hydroxide (NaOH) (2 mmol, 80 mg)

-

Dry acetone (1.5 ml)

-

2-bromobenzyl bromide (1.1 mmol, 275 mg)

-

Ethyl acetate (AcOEt)

-